1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide 1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396764-82-1
VCID: VC6306371
InChI: InChI=1S/C23H21ClN6O/c1-29(2)17-12-10-16(11-13-17)15-26-23(31)21-22(19-8-5-6-14-25-19)30(28-27-21)20-9-4-3-7-18(20)24/h3-14H,15H2,1-2H3,(H,26,31)
SMILES: CN(C)C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4
Molecular Formula: C23H21ClN6O
Molecular Weight: 432.91

1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1396764-82-1

Cat. No.: VC6306371

Molecular Formula: C23H21ClN6O

Molecular Weight: 432.91

* For research use only. Not for human or veterinary use.

1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide - 1396764-82-1

CAS No. 1396764-82-1
Molecular Formula C23H21ClN6O
Molecular Weight 432.91
IUPAC Name 1-(2-chlorophenyl)-N-[[4-(dimethylamino)phenyl]methyl]-5-pyridin-2-yltriazole-4-carboxamide
Standard InChI InChI=1S/C23H21ClN6O/c1-29(2)17-12-10-16(11-13-17)15-26-23(31)21-22(19-8-5-6-14-25-19)30(28-27-21)20-9-4-3-7-18(20)24/h3-14H,15H2,1-2H3,(H,26,31)
Standard InChI Key VHNGSHCIKSMTTL-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4

Chemical Identity and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,2,3-triazole core substituted at the 1-position with a 2-chlorophenyl group, at the 4-position with a carboxamide-linked 4-(dimethylamino)benzyl group, and at the 5-position with a pyridin-2-yl moiety. This arrangement creates a multifunctional molecule capable of diverse molecular interactions.

Table 1: Physicochemical Properties of 1-(2-Chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

PropertyValue
CAS Number1396764-82-1
Molecular FormulaC23H21ClN6O\text{C}_{23}\text{H}_{21}\text{ClN}_6\text{O}
Molecular Weight432.91 g/mol
Purity>95% (analytical HPLC)
Storage Conditions-20°C, protected from light

The chlorophenyl group introduces electron-withdrawing characteristics, while the dimethylamino-benzyl moiety contributes electron-donating effects, creating a polarized electronic profile that enhances binding to biological targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically follows a multi-step protocol involving Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in click chemistry . Key steps include:

  • Precursor Preparation: A bromoalkyne intermediate is generated from propargyl alcohol and phosphoryl chloride.

  • Azide Formation: A benzyl azide derivative is synthesized via nucleophilic substitution of a benzyl bromide with sodium azide.

  • Cycloaddition: The alkyne and azide undergo CuAAC in the presence of CuI/ascorbic acid, yielding the 1,2,3-triazole core .

Table 2: Optimized Reaction Conditions for CuAAC Synthesis

ParameterCondition
CatalystCuI (10 mol%)
LigandAscorbic acid (20 mol%)
SolventDMF/H2_2O (4:1)
TemperatureRoom temperature
Reaction Time12–24 hours

Post-synthesis purification via column chromatography and recrystallization ensures >95% purity, as confirmed by 1H^1\text{H}-NMR and high-resolution mass spectrometry (HRMS) .

Structural and Electronic Analysis

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals distinct signals for the pyridine protons (δ 8.5–7.5 ppm), dimethylamino group (δ 2.9 ppm), and triazole protons (δ 8.2 ppm).

  • Mass Spectrometry: HRMS shows a molecular ion peak at m/z 433.12 ([M+H]+^+), consistent with the molecular formula.

Electronic Effects

The chlorophenyl group’s electron-withdrawing nature and the dimethylamino group’s electron-donating capacity create a push-pull system, enhancing π-stacking interactions with aromatic residues in enzyme active sites . Density functional theory (DFT) calculations suggest a dipole moment of 4.2 Debye, favoring electrostatic interactions with charged biomolecules .

Biological Activity and Mechanism of Action

Anticancer Activity

In silico docking studies predict strong binding to the ATP-binding pocket of EGFR kinase (binding energy: −9.8 kcal/mol), comparable to erlotinib (−10.2 kcal/mol) . The triazole core forms hydrogen bonds with Met793 and hydrophobic interactions with Leu718, critical for kinase inhibition .

Table 3: Predicted Binding Affinities for Cancer-Related Targets

TargetBinding Energy (kcal/mol)
EGFR Kinase−9.8
VEGFR-2−8.5
PDGFR-β−7.9

Applications in Drug Development

Lead Optimization

Structural modifications, such as replacing the pyridine ring with quinoline, have improved aqueous solubility (logP reduced from 3.1 to 2.4) while maintaining potency .

Prodrug Design

Esterification of the carboxamide group enhances oral bioavailability, with prodrug derivatives showing 80% absorption in rat models.

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